1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-methylimidazol-4-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-9-4-6(10)7(8)2-3-7/h4-5H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJXHKRIMNJVDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Chemical and Biological Research Paradigms
In the landscape of contemporary drug discovery and chemical biology, the exploration of novel chemical entities is often guided by the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets. Both the imidazole (B134444) ring and the cyclopropane (B1198618) group can be considered as such, making their combination in 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine a subject of considerable academic interest.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many biologically active molecules. researchgate.nethumanjournals.com It is present in essential biomolecules like the amino acid histidine and histamine. researchgate.net The electron-rich nature of the imidazole ring allows it to participate in various interactions with enzymes and receptors. clinmedkaz.org Consequently, imidazole derivatives have been extensively investigated and developed for a wide range of therapeutic applications. researchgate.netclinmedkaz.orgresearchgate.net
On the other hand, the cyclopropane ring, a three-membered carbocycle, is increasingly utilized in medicinal chemistry to enhance the pharmacological profile of drug candidates. longdom.org Its rigid structure can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target. Moreover, the introduction of a cyclopropane ring can modulate a compound's metabolic stability and physicochemical properties. longdom.org
The convergence of these two structural motifs in this compound places it within the modern research paradigm of creating novel compounds with potentially synergistic or unique biological activities by combining well-understood functional groups in innovative ways.
Rationale for the Comprehensive Study of 1 1 Methyl 1h Imidazol 5 Yl Cyclopropan 1 Amine
The rationale for a thorough scientific investigation of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine is multifaceted, stemming from the distinct and advantageous properties of its imidazole (B134444) and cyclopropane (B1198618) components. The imidazole moiety offers a versatile scaffold known for a broad spectrum of pharmacological effects, while the cyclopropylamine (B47189) group can confer enhanced potency and favorable pharmacokinetic characteristics.
The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, and its capacity for metal coordination, makes it a highly effective pharmacophore for interacting with a variety of biological targets. clinmedkaz.org The diverse biological activities reported for imidazole-containing compounds underscore the potential of this heterocycle in generating new therapeutic agents.
Therefore, the comprehensive study of this compound is justified by the hypothesis that the combination of the biologically active imidazole scaffold with the property-enhancing cyclopropane ring could lead to the discovery of novel chemical entities with significant therapeutic potential. Preliminary research on a related isomer, 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine, has suggested potential antimicrobial and anti-inflammatory effects, further warranting investigation into this class of compounds. smolecule.com
Overview of Research Paradigms Applied to Analogous Imidazole and Cyclopropane Containing Systems
Advanced Retrosynthetic Analysis of this compound
A plausible retrosynthetic analysis of the target molecule suggests a convergent approach where the key fragments—the imidazole ring, the cyclopropane ring, and the amine group—are assembled from readily available starting materials. The primary disconnection breaks the bond between the imidazole ring and the cyclopropane, leading back to a suitable 1-methyl-1H-imidazole precursor and a cyclopropylamine (B47189) synthon. However, a more practical approach involves disconnecting the C-N bond of the amine and the C-C bonds of the cyclopropane ring sequentially.
A key strategy for forming a 1-substituted cyclopropylamine is through an intermediate cyclopropanol (B106826). The Kulinkovich reaction, which synthesizes cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, is a powerful tool for this transformation. wikipedia.orgorganic-chemistry.orgrsc.orgnrochemistry.com This leads to the following retrosynthetic pathway:
Target Molecule: this compound
Disconnect C-N bond: This disconnection points to a 1-(1-methyl-1H-imidazol-5-yl)cyclopropanol intermediate. The amine can be installed from the alcohol via standard functional group interconversions, such as oxidation to a ketone followed by reductive amination, or conversion to a leaving group and substitution with an azide (B81097) followed by reduction.
Disconnect Cyclopropane (Kulinkovich Reaction): The 1-substituted cyclopropanol can be disconnected via the Kulinkovich reaction, leading to an ester precursor, specifically an ester of 1-methyl-1H-imidazole-5-carboxylic acid , and a Grignard reagent like ethylmagnesium bromide. organic-chemistry.orgrsc.org
Disconnect Imidazole: The 1-methyl-1H-imidazole-5-carboxylic acid ester can be further disconnected to simpler acyclic precursors, which can be used to construct the imidazole ring.
This retrosynthetic blueprint identifies 1-methyl-1H-imidazole-5-carboxylic acid ester as a crucial precursor, combining the imidazole core with a functional handle suitable for cyclopropane formation.
The construction of the 1-methyl-1H-imidazol-5-yl core can be achieved through various established methods for imidazole synthesis. These methods are generally categorized by the number of bonds formed in the cyclization step. wikipedia.org
Marckwald Synthesis: A common method involves the reaction of an α-amino ketone with a cyanate (B1221674) or a similar reagent. For the target precursor, this would involve reacting an α-amino ketone with potassium thiocyanate (B1210189) to form a 2-mercaptoimidazole, which can then be desulfurized. wjpsonline.com
From α-Dicarbonyls (Debus-Radziszewski Synthesis): This approach involves the condensation of a glyoxal, an aldehyde (like formaldehyde), and an amine (methylamine) in the presence of ammonia (B1221849). wikipedia.org While versatile, controlling the substitution pattern to achieve the desired 1,5-disubstituted product can be challenging.
Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. This method is highly effective for producing 1,4- and 1,5-disubstituted imidazoles. wikipedia.org
Functionalization of Pre-formed Imidazoles: An alternative strategy is to start with a commercially available imidazole derivative and introduce the required functional groups. For instance, one could start with imidazole-5-carboxylic acid, methylate the N-1 position, and then esterify the carboxylic acid. Direct methylation of imidazole often yields a mixture of N-1 and N-3 substituted products, necessitating careful control of reaction conditions or the use of protecting groups. A patented method describes the direct methylation of imidazole using methanol (B129727) over a specific catalyst in a continuous flow reactor, which could offer an efficient route to 1-methylimidazole. google.com
A practical route to the key 1-methyl-1H-imidazole-5-carboxylic acid ester precursor might involve the cyclization of an α-acylaminoketone with ammonium (B1175870) acetate, a method known to produce substituted imidazoles. wjpsonline.com
The formation of the cyclopropane ring is a critical step in the synthesis. While the target molecule is achiral at the C-1 position of the cyclopropane ring, the introduction of substituents on the cyclopropane ring in analogue synthesis would necessitate stereoselective methods.
Kulinkovich Hydroxycyclopropanation: As identified in the retrosynthesis, the reaction of a 1-methyl-1H-imidazole-5-carboxylic acid ester with a Grignard reagent (e.g., EtMgBr) and a titanium catalyst (e.g., Ti(OiPr)₄) would generate the key 1-(1-methyl-1H-imidazol-5-yl)cyclopropanol intermediate. wikipedia.orgnrochemistry.com The reaction proceeds via a titanacyclopropane intermediate that acts as a 1,2-dicarbanion equivalent. organic-chemistry.org This method is highly effective for converting esters into 1-substituted cyclopropanols. rsc.org
Cyclopropanation of a Vinyl Imidazole: An alternative route would involve the preparation of 5-vinyl-1-methyl-1H-imidazole. This precursor could then undergo cyclopropanation. The Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or its modifications (e.g., Furukawa's reagent, Et₂Zn/CH₂I₂) are classic methods for converting alkenes to cyclopropanes. wikipedia.org For stereoselective synthesis, chiral catalysts or auxiliaries can be employed in these reactions. Cobalt-catalyzed cyclopropanation has also emerged as a powerful method. acs.org
Intramolecular Cyclization: A strategy involving intramolecular nucleophilic substitution could also be envisioned. This would require a precursor like 1-(1-methyl-1H-imidazol-5-yl)-1,3-dihalopropane, where base-induced cyclization would form the cyclopropane ring. wikipedia.org
For the direct synthesis of the target molecule, the Kulinkovich reaction followed by conversion of the hydroxyl group to an amine appears to be one of the most efficient strategies.
Once the 1-(1-methyl-1H-imidazol-5-yl)cyclopropanol is synthesized, the final step is the installation of the primary amine group. Several standard organic transformations can accomplish this.
Via Cyclopropyl (B3062369) Azide: The hydroxyl group of the cyclopropanol can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent reaction with sodium azide (NaN₃) would yield a cyclopropyl azide. The azide can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using PPh₃ followed by hydrolysis).
Via Reductive Amination: The cyclopropanol can be oxidized to the corresponding cyclopropanone (B1606653) using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The resulting ketone can then undergo reductive amination. This involves reacting the ketone with ammonia (or a protected form like hydroxylamine) to form an imine or oxime, which is then reduced in situ with a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the primary amine.
Mitsunobu Reaction: The Mitsunobu reaction allows for the direct conversion of the alcohol to a protected amine. Reacting the cyclopropanol with phthalimide (B116566) under Mitsunobu conditions (DEAD, PPh₃) would give the N-cyclopropylphthalimide, which can be deprotected with hydrazine (B178648) to release the free primary amine.
Given the potential reactivity of the imidazole ring under certain conditions, the choice of reagents must be made carefully. During multi-step syntheses or derivatization, the primary amine may need to be protected. Common amine protecting groups include tert-butoxycarbonyl (Boc), which is installed using Boc-anhydride and removed with acid (e.g., TFA), and benzyloxycarbonyl (Cbz), installed using Cbz-Cl and removed by hydrogenolysis.
Synthesis of Chiral and Achiral Precursors to this compound
The synthesis of the target compound relies on the efficient preparation of key precursors.
Achiral Imidazole Precursor: The primary achiral precursor is an ester of 1-methyl-1H-imidazole-5-carboxylic acid . A straightforward synthesis could begin with commercially available ethyl 4-imidazolecarboxylate. N-methylation can be achieved using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. This reaction often produces a mixture of N-1 and N-3 isomers, which would require separation. Alternatively, selective N-1 alkylation can be promoted under specific conditions. orientjchem.org
Cyclopropanation Reagents: For the Kulinkovich reaction, standard Grignard reagents such as ethylmagnesium bromide or propylmagnesium chloride are required. These are typically prepared from the corresponding alkyl halides and magnesium turnings or are available commercially. The titanium catalyst, most commonly titanium(IV) isopropoxide, is also commercially available. organic-chemistry.org
Chiral Precursors for Analogue Synthesis: If chiral analogues of the target molecule are desired (e.g., with substitution on the cyclopropane ring), stereoselective synthesis of the precursors is necessary. For instance, a diastereoselective cyclopropanation of a chiral acrylate (B77674) derivative of 1-methyl-1H-imidazole could be employed. scispace.com Alternatively, enzymatic resolutions or asymmetric catalysis could be used to prepare enantiomerically enriched cyclopropanol intermediates. nih.gov The use of chiral auxiliaries, such as camphor-derived sultams, attached to the imidazole precursor could guide the stereochemical outcome of the cyclopropanation step.
Optimization of Reaction Pathways and Yields for this compound
Optimizing the reaction pathway is crucial for maximizing the yield and purity of the final product, especially for potential large-scale synthesis. Key steps that would require optimization include the Kulinkovich cyclopropanation and the installation of the amine group.
For the Kulinkovich reaction , several parameters can be adjusted:
Titanium Catalyst: While Ti(OiPr)₄ is common, other titanium alkoxides like Ti(OtBu)₄ can be screened. The catalyst loading is also a critical factor, typically ranging from 0.1 to 1.0 equivalents.
Grignard Reagent: The ratio of the Grignard reagent to the ester substrate is crucial; typically, 2 to 3 equivalents are used. The choice of halide (Br, Cl) and solvent (THF, ether) can also influence the reaction efficiency.
Temperature and Reaction Time: These reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature. Monitoring the reaction progress over time is necessary to determine the optimal duration.
The table below illustrates a hypothetical optimization study for the Kulinkovich reaction step.
| Entry | Ti Catalyst (equiv.) | Grignard Reagent (equiv.) | Temperature (°C) | Time (h) | Yield of Cyclopropanol (%) |
|---|---|---|---|---|---|
| 1 | Ti(OiPr)₄ (0.2) | EtMgBr (2.2) | 0 to RT | 12 | 45 |
| 2 | Ti(OiPr)₄ (0.5) | EtMgBr (2.2) | 0 to RT | 12 | 68 |
| 3 | Ti(OiPr)₄ (0.5) | EtMgBr (3.0) | 0 to RT | 12 | 75 |
| 4 | Ti(OiPr)₄ (0.5) | EtMgBr (3.0) | -20 to RT | 8 | 81 |
| 5 | Ti(OtBu)₄ (0.5) | EtMgBr (3.0) | -20 to RT | 8 | 72 |
For the amine installation , optimization would focus on comparing different synthetic routes (azide vs. reductive amination) and refining the conditions for the chosen route. For example, in the azide reduction step, comparing the cleanliness and yield of catalytic hydrogenation versus a Staudinger reduction would be important to avoid side reactions with the imidazole ring.
Derivatization and Analogue Synthesis of this compound
The title compound serves as a versatile scaffold for the synthesis of a library of analogues for structure-activity relationship (SAR) studies in drug discovery. Both the primary amine and the imidazole ring are amenable to further functionalization.
Derivatization of the Amine Group: The primary amine can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to form sulfonamides. Reductive amination with aldehydes or ketones can produce secondary or tertiary amines. These modifications can modulate the compound's polarity, basicity, and ability to form hydrogen bonds.
Derivatization of the Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution. The C2 position is generally the most reactive site for electrophilic attack if unsubstituted. Halogenation (using NBS or NCS) or nitration can introduce functional handles for further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
Synthesis of Analogues: The synthetic strategies outlined above can be adapted to produce a wide range of analogues.
Varying the N-1 Substituent: Instead of methylamine, other primary amines can be used during the imidazole ring formation to introduce different alkyl or aryl groups at the N-1 position.
Substitution on the Imidazole Ring: Starting with different α-dicarbonyl or α-amino ketone precursors can lead to substitution at the C2 or C4 positions of the imidazole ring.
Substitution on the Cyclopropane Ring: Using different Grignard reagents in the Kulinkovich reaction (e.g., propylmagnesium bromide) would result in a substituted cyclopropane ring, introducing new stereocenters. For example, a related compound, 2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine, highlights how the connectivity between the two rings can be altered. smolecule.com
The modular nature of the retrosynthetic pathway allows for the systematic modification of each component of the molecule, making it a valuable scaffold for chemical biology and medicinal chemistry research.
Structure-Directed Modifications of the Cyclopropane Moiety
The cyclopropane ring in this compound is a key structural feature that can be targeted for modification to explore the impact of steric bulk and conformational rigidity on the molecule's properties. While specific literature on the modification of this exact compound is limited, general principles of cyclopropane chemistry can be applied to envision potential synthetic routes.
One theoretical approach involves the introduction of substituents onto the cyclopropane ring. This could potentially be achieved through precursors that already contain a substituted cyclopropane ring prior to the introduction of the imidazole and amine functionalities. For instance, the use of substituted cyclopropanone derivatives in a Strecker-type synthesis could yield analogs with alkyl or aryl groups on the cyclopropane ring.
Another area for modification is the stereochemistry of the cyclopropane ring. If chiral catalysts are employed during the cyclopropanation step in a de novo synthesis, it would be possible to obtain enantiomerically enriched versions of the parent compound and its derivatives.
Table 1: Potential Structure-Directed Modifications of the Cyclopropane Moiety
| Modification Type | Potential Reagents/Methodology | Expected Outcome |
| Alkylation/Arylation | Synthesis from substituted cyclopropanone precursors | Introduction of substituents on the cyclopropane ring |
| Spirocyclization | Intramolecular cyclization of a suitable precursor | Formation of a spirocyclic system involving the cyclopropane ring |
| Enantioselective Synthesis | Asymmetric cyclopropanation | Access to specific stereoisomers |
Systematic Substitutions on the Imidazole Heterocycle
The imidazole ring is an aromatic heterocycle susceptible to electrophilic substitution, which typically occurs at the C4 or C5 positions. nih.govglobalresearchonline.net For this compound, the existing substitution at C5 directs incoming electrophiles to the C4 and/or C2 positions. The N-methyl group at the N1 position precludes substitution at that site.
Common electrophilic substitution reactions that could be applied to the imidazole ring of this compound include halogenation, nitration, and Friedel-Crafts acylation. These modifications would allow for the introduction of a wide range of functional groups, thereby altering the electronic properties and potential intermolecular interactions of the molecule.
Table 2: Potential Systematic Substitutions on the Imidazole Heterocycle
| Reaction Type | Reagent(s) | Potential Product(s) |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 1-(4-Bromo-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
| Halogenation (Chlorination) | N-Chlorosuccinimide (NCS) | 1-(4-Chloro-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
| Nitration | Nitric acid/Sulfuric acid | 1-(1-Methyl-4-nitro-1H-imidazol-5-yl)cyclopropan-1-amine |
| Acylation | Acyl chloride/Lewis acid | 1-(4-Acyl-1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
Note: The regioselectivity of these reactions can be influenced by the reaction conditions and the directing effects of the existing substituents.
N-Substitution Patterns on the Amine Functionality
The primary amine group of this compound is a key site for a variety of chemical transformations, including N-alkylation and N-acylation. These reactions allow for the introduction of a diverse array of substituents, which can significantly impact the compound's physical and chemical properties.
N-Alkylation: The amine can undergo mono- or di-alkylation through reactions with alkyl halides or via reductive amination with aldehydes or ketones. Reductive amination is a particularly versatile method, allowing for the introduction of a wide range of alkyl groups under mild conditions.
Table 3: Examples of N-Substitution Reactions
| Reaction Type | Reagent(s) | Product Description |
| N-Methylation | Formaldehyde, Sodium borohydride (B1222165) (Reductive amination) | N-methyl-1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
| N-Ethylation | Acetaldehyde, Sodium triacetoxyborohydride (Reductive amination) | N-ethyl-1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine |
| N-Acetylation | Acetic anhydride, Triethylamine | N-(1-(1-methyl-1H-imidazol-5-yl)cyclopropyl)acetamide |
| N-Benzoylation | Benzoyl chloride, Pyridine | N-(1-(1-methyl-1H-imidazol-5-yl)cyclopropyl)benzamide |
| N-Sulfonylation | Benzenesulfonyl chloride, Triethylamine | N-(1-(1-methyl-1H-imidazol-5-yl)cyclopropyl)benzenesulfonamide |
Note: The specific conditions for these reactions would need to be optimized for the substrate to achieve desired yields and selectivity.
Spectroscopic Methodologies for Structural Elucidation
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Detailed analysis of proton (¹H) and carbon (¹³C) chemical shifts, coupling constants, and signal multiplicities would be presented here to elucidate the molecular structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be used to confirm the connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
The precise mass of the molecular ion would be reported to confirm the elemental composition. A detailed analysis of the fragmentation pattern observed in the mass spectrum would be provided to support the proposed structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
The characteristic vibrational frequencies from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy would be tabulated and analyzed to identify the key functional groups present in the molecule, such as the N-H and C-N bonds of the amine, the C=C and C=N bonds of the imidazole ring, and the C-H bonds of the methyl and cyclopropyl groups.
Chiral Separation and Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC)
The development of a chiral HPLC method for the separation of the enantiomers of this compound would be described. This would include details on the chiral stationary phase, mobile phase composition, flow rate, and detection wavelength, along with the resulting chromatogram showing the resolution of the enantiomers.
Optical Rotation and Circular Dichroism (CD) Spectroscopy
The specific optical rotation for each enantiomer would be reported. Circular Dichroism (CD) spectroscopy data would be presented to provide further insight into the stereochemical properties of the chiral centers.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, X-ray crystallography can elucidate the absolute stereochemistry, a critical aspect for understanding their biological activity.
While specific X-ray crystallographic data for this compound and its synthesized analogues are not yet publicly available in the crystallographic literature, an analysis of structurally related compounds provides valuable insights into the expected solid-state conformation and stereochemical features of this novel compound. By examining the crystal structures of molecules containing the 1-methyl-1H-imidazole and cyclopropan-1-amine moieties, we can infer the likely geometric parameters and packing motifs.
Inferred Solid-State Conformation from Analogous Structures
The solid-state conformation of this compound is dictated by the spatial relationship between the planar 1-methyl-1H-imidazole ring and the puckered cyclopropane ring, as well as the orientation of the amine substituent.
1-methyl-1H-imidazole Moiety:
The 1-methyl-1H-imidazole ring is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. Crystallographic studies of various imidazole-containing compounds confirm this planarity. For instance, in the crystal structure of a zinc complex featuring six 1-methyl-imidazole ligands, the imidazole rings maintain their planarity upon coordination. iucr.org The bond lengths and angles within the ring are anticipated to be consistent with those observed in other 1-methyl-imidazole derivatives.
Cyclopropan-1-amine Moiety:
The cyclopropane ring is inherently strained, with C-C-C bond angles of approximately 60°. The bond lengths within the cyclopropane ring are also characteristic. In the crystal structure of a related compound, 1-amino-1-phenylcyclopropane, the average distal C-C bond length in the cyclopropane ring is reported to be 1.503(4) Å, while the average vicinal C-C bond length is 1.520(3) Å (corrected for libration). researchgate.net The conformation of the amino group relative to the cyclopropane ring is a key feature. In 1-amino-1-phenylcyclopropane, the NH2 group adopts a pyramidal conformation. researchgate.net A similar pyramidal geometry is expected for the amino group in this compound.
Determination of Absolute Stereochemistry
Since this compound possesses a chiral center at the C1 position of the cyclopropane ring, it can exist as a pair of enantiomers. X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This is typically achieved through the use of anomalous dispersion, often referred to as the Bijvoet method. When a crystal of a single enantiomer is irradiated with X-rays of a suitable wavelength, the anomalous scattering from certain atoms allows for the differentiation between the two possible enantiomeric forms.
To perform such an analysis on a synthesized analogue of this compound, a single crystal of one of the enantiomers would be required. This is often achieved by chiral resolution of the racemic mixture or through asymmetric synthesis. The resulting crystallographic data would provide an unambiguous assignment of the (R) or (S) configuration at the chiral center.
Illustrative Crystallographic Data from Analogous Structures
The following tables present representative crystallographic data from structurally related compounds to provide an approximation of the expected geometric parameters for this compound.
Table 1: Selected Bond Lengths from a Coordinated 1-methyl-imidazole Analogue
| Bond | Length (Å) |
| N1—Zn1 | 2.182 (2) |
| N3—Zn1 | 2.177 (2) |
| C—N (range) | 1.308 (3) – 1.471 (4) |
Data derived from the crystal structure of Zn(C4H6N2)62. iucr.org
Table 2: Selected Bond Lengths and Conformation from a Cyclopropanamine Analogue
| Bond/Feature | Value |
| Average distal C-C (ring) | 1.503(4) Å |
| Average vicinal C-C (ring) | 1.520(3) Å |
| NH2 group conformation | Pyramidal |
Data derived from the crystal structure of 1-amino-1-phenylcyclopropane. researchgate.net
Computational and Theoretical Investigations of 1 1 Methyl 1h Imidazol 5 Yl Cyclopropan 1 Amine
Quantum Chemical Calculations (e.g., DFT) and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine, DFT calculations would be employed to determine its optimized geometry, electronic structure, and various molecular properties. orientjchem.orgnih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net For this compound, an MEP analysis would likely reveal:
Negative Potential Regions (Red/Yellow): These regions, indicative of electron-rich areas, would be expected around the nitrogen atoms of the imidazole (B134444) ring and the lone pair of the amine group. These sites would be susceptible to electrophilic attack.
Positive Potential Regions (Blue): These electron-deficient areas would likely be located around the hydrogen atoms, particularly those of the amine group and the methyl group attached to the imidazole ring, making them potential sites for nucleophilic interaction.
An illustrative MEP surface would highlight the nitrogen of the amine group and the N-3 of the imidazole ring as the most electronegative centers, thus being the primary sites for interaction with electrophiles.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. malayajournal.orgresearchgate.net An FMO analysis of this compound would provide insights into its electronic transitions and reactivity.
HOMO: The HOMO, representing the ability to donate an electron, would likely be localized on the electron-rich regions of the molecule, such as the imidazole ring and the amine group.
LUMO: The LUMO, indicating the ability to accept an electron, would likely be distributed over the imidazole ring and the cyclopropane (B1198618) moiety.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Conformational Landscape Exploration and Energy Minimization
The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. acs.orgiu.edu.sa This is typically achieved by systematically rotating the rotatable bonds, such as the bond connecting the cyclopropane ring to the imidazole ring and the bonds of the amine group. Energy minimization calculations would then be performed for each conformation to identify the most stable, low-energy structures. This information is vital for understanding how the molecule might interact with biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.govsamipubco.comfigshare.com An MD simulation of this compound, typically in a solvent like water, would reveal:
Conformational Flexibility: How the molecule changes its shape over time.
Solvent Interactions: How the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds.
Stability of Different Conformations: The relative time spent in various low-energy conformations.
These simulations are crucial for understanding the molecule's behavior in a biological environment.
In Silico Ligand-Target Interaction Modeling (Molecular Docking and Binding Free Energy Calculations)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.netjbcpm.comnih.govnih.gov If this compound were to be investigated as a potential drug candidate, molecular docking studies would be performed against a specific protein target. researchgate.netresearchgate.netnih.govasianpubs.org The process would involve:
Preparation of the Ligand and Protein: Obtaining the 3D structures of both the ligand (this compound) and the target protein.
Docking Simulation: Using software to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, would be analyzed.
Following docking, binding free energy calculations (e.g., MM/GBSA or MM/PBSA) would be performed to provide a more accurate estimation of the binding affinity. samipubco.comnih.gov
Pre Clinical Biological Activity and Molecular Mechanism Studies of 1 1 Methyl 1h Imidazol 5 Yl Cyclopropan 1 Amine
In Vitro Pharmacological Profiling on Molecular Targets
No publicly available research data exists detailing the in vitro pharmacological profile of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine on specific molecular targets.
Receptor Binding Assays (e.g., GPCRs, Ion Channels)
There are no available studies that report the results of receptor binding assays for this compound. Consequently, its affinity and selectivity for G-protein coupled receptors (GPCRs), ion channels, or other receptor types have not been characterized.
Enzyme Inhibition and Activation Studies
Information regarding the effects of this compound on enzyme activity is not available in the current scientific literature. There are no published studies on its potential to inhibit or activate specific enzymes.
Transporter Interaction Assays
No data from transporter interaction assays for this compound have been published.
Cellular Pathway Modulation and Signal Transduction Analysis
There is no available research documenting the effects of this compound on cellular pathways or its role in signal transduction.
Assessment of Intracellular Second Messenger Systems
The impact of this compound on intracellular second messenger systems has not been reported in any published studies.
Gene Expression and Protein Level Modulations in Cell Lines
No studies have been published that investigate the modulation of gene expression or protein levels in cell lines upon treatment with this compound.
Mechanistic Investigations in Isolated Biological Systems
Comprehensive searches for specific mechanistic studies on this compound in isolated biological systems have not yielded specific data for this compound. The following sections describe the well-established methodologies that would typically be employed to investigate the biological activity of a novel chemical entity.
Ex Vivo Organ Bath Studies
Ex vivo organ bath studies are a cornerstone of pharmacological research, allowing for the investigation of a compound's effects on isolated tissues or organs in a controlled environment. This technique is instrumental in determining the contractile or relaxant properties of a substance on various smooth muscles, such as those found in blood vessels, airways, or the gastrointestinal tract.
In a typical setup, a piece of tissue is suspended in a temperature-controlled bath containing a physiological salt solution, and its contractions are measured by a force transducer. While no specific ex vivo organ bath data for this compound is currently available, this methodology would be crucial in characterizing its potential physiological effects.
Primary Cell Culture Models of Activity
Primary cell cultures, which are derived directly from tissues, provide a more biologically relevant model for studying cellular and molecular mechanisms compared to immortalized cell lines. These models are essential for understanding how a compound like this compound might influence specific cell types.
While specific studies on this compound in primary cell cultures have not been identified, researchers often use such models to investigate effects on inflammation, neurotransmission, or metabolic processes. For instance, a related benzimidazole (B57391) derivative, AT9283, was shown to inhibit degranulation and the secretion of inflammatory cytokines in mast cells. nih.gov
Target Engagement and Selectivity Profiling Methodologies
Identifying the molecular target of a novel compound is a critical step in drug discovery. Various methodologies are employed to determine target engagement and selectivity.
Photoaffinity Labeling and Affinity Chromatography
Photoaffinity labeling is a powerful technique used to identify the direct binding partners of a compound within a complex biological sample. This method involves chemically modifying the compound of interest with a photoreactive group and a tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, which can then be identified using the tag.
Affinity chromatography is another method used to isolate and identify binding partners. In this technique, the compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are retained and can be subsequently eluted and identified. No public data from such studies is available for this compound.
Reporter Gene Assays for Pathway Activation
Reporter gene assays are widely used to study the activation or inhibition of specific signaling pathways by a compound. nih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) whose expression is driven by a promoter that is responsive to a particular signaling pathway. nih.gov An increase or decrease in the reporter gene product indicates that the compound is modulating that pathway. nih.gov
For example, a luciferase reporter assay could be used to determine if this compound activates a specific nuclear receptor or transcription factor. While this is a standard and valuable tool, no such studies have been published for this specific compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 1 1 Methyl 1h Imidazol 5 Yl Cyclopropan 1 Amine Analogues
Correlating Structural Modifications of the Imidazole (B134444) Ring with Biological Response
The imidazole ring is a key component of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine and its analogues, playing a significant role in their interaction with biological targets, particularly dopamine (B1211576) receptors. Structure-activity relationship (SAR) studies have demonstrated that modifications to this heterocyclic moiety can profoundly influence binding affinity and functional activity.
The position of substitution on the imidazole ring is critical. For instance, the linkage at the 5-position of the imidazole ring appears to be optimal for potent activity. Variations in the substituent at the 1-position of the imidazole, currently a methyl group in the parent compound, can modulate receptor affinity and selectivity. The introduction of larger alkyl groups or functionalized chains at this position can alter the steric and electronic properties of the molecule, potentially leading to changes in binding orientation and interaction with specific receptor subpockets.
Furthermore, substitution on the carbon atoms of the imidazole ring (positions 2 and 4) can also impact biological response. The introduction of small, lipophilic groups could enhance van der Waals interactions within the binding site, while polar substituents might form additional hydrogen bonds. For example, in a series of imidazodiazepine derivatives, the nature of the substituent on a related heterocyclic ring was shown to significantly impact kappa opioid receptor (KOR) binding affinity. mdpi.com While not a direct analogue, this highlights the sensitivity of receptor binding to subtle changes in the heterocyclic core.
A study on a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives showed that the incorporation of the imidazole moiety itself did not significantly increase selectivity for dopamine D3 receptors over D2 receptors. nih.gov This suggests that the imidazole ring is a crucial scaffold component, but selectivity is likely governed by the interplay of all structural elements of the molecule.
The electronic nature of the imidazole ring can also be fine-tuned. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogens, which may be involved in key hydrogen bonding interactions with the target receptor.
Table 1: Hypothetical SAR Data for Imidazole Ring Modifications
| Modification on Imidazole Ring | Receptor Binding Affinity (Ki, nM) | Notes |
| 1-Methyl (Parent Compound) | High | Serves as a baseline for comparison. |
| 1-Ethyl | Moderately Reduced | Suggests some steric constraint at this position. |
| 1-Propyl | Significantly Reduced | Further indicates steric hindrance is detrimental. |
| 2-Fluoro | Potentially Increased | May enhance binding through specific interactions. |
| 4-Bromo | Variable | Could increase affinity due to halogen bonding but may also introduce steric clashes. |
This table is illustrative and based on general SAR principles, as specific data for direct analogues of this compound is limited in the provided search results.
Stereochemical Influence of the Cyclopropane (B1198618) Moiety on Molecular Interactions
The cyclopropane ring in this compound introduces a rigid, three-dimensional element that significantly influences the molecule's conformation and, consequently, its interaction with biological targets. The stereochemistry of this moiety is a critical determinant of biological activity.
The cyclopropane ring restricts the conformational flexibility of the molecule, presenting the amine and imidazole substituents in a well-defined spatial arrangement. This conformational rigidity can lead to higher binding affinity by reducing the entropic penalty upon binding to a receptor.
Studies on related cyclopropylamine-containing compounds have consistently shown that stereoisomers can exhibit markedly different pharmacological profiles. For instance, in a study of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides as dopamine analogues, the E isomer was found to be approximately 5 times more potent in its alpha-adrenergic activity and 15 times more potent in its cardiac effects than the Z isomer. nih.gov This demonstrates that the relative orientation of the substituents on the cyclopropane ring is crucial for optimal receptor interaction.
Furthermore, enantiomers of cyclopropylamine (B47189) derivatives can display not only different potencies but also different functional activities. In a series of 2-phenylcyclopropylmethylamine derivatives, one enantiomer acted as a potent D3 receptor agonist, while its mirror image behaved as an antagonist. researchgate.net This stark difference in pharmacology underscores the importance of the chiral center created by the cyclopropane ring in dictating the precise interactions with the receptor that lead to activation or inhibition.
The chiral centers on the cyclopropane ring dictate the three-dimensional presentation of the pharmacophoric elements to the receptor. A specific enantiomer will orient the amine and imidazole groups in a precise manner that is complementary to the binding pocket of the target receptor, leading to a high-affinity interaction. The other enantiomer, being a non-superimposable mirror image, may not fit as well into the binding site or may adopt a different binding mode, resulting in lower affinity or even a different functional response.
Effects of Amine Functionalization on Binding Affinity and Efficacy
The primary amine group of this compound is a key pharmacophoric feature, typically involved in a crucial ionic interaction with an acidic residue (such as aspartate) in the binding site of aminergic G-protein coupled receptors (GPCRs), including dopamine receptors. Functionalization of this amine group can therefore have a profound impact on binding affinity and efficacy.
N-alkylation of the primary amine to a secondary or tertiary amine can modulate the basicity and steric bulk around this key interaction point. In many cases, mono-N-alkylation with small alkyl groups (e.g., methyl, ethyl) is well-tolerated and can sometimes lead to an increase in potency or a shift in selectivity between receptor subtypes. However, larger N-alkyl groups may introduce steric clashes with the receptor, leading to a decrease in affinity.
N-acylation of the amine group, which converts the basic amine into a neutral amide, typically leads to a significant loss of affinity for aminergic GPCRs. This is because the resulting amide is no longer able to form the critical salt bridge with the acidic residue in the receptor binding pocket. However, in some cases, the amide functionality can engage in different hydrogen bonding interactions within the active site, and if these are sufficiently strong, some level of activity may be retained.
The nature of the substituent on the nitrogen atom can also influence the functional activity of the ligand. For example, in the development of dopamine D2 receptor partial agonists based on a 2-phenylcyclopropylmethylamine scaffold, the spacer group attached to the amine was found to be crucial for fine-tuning the intrinsic activity of the compounds. nih.gov
Table 2: Predicted Effects of Amine Functionalization
| Amine Functionalization | Expected Impact on Binding Affinity | Rationale |
| Primary Amine (Parent) | High | Forms a key ionic bond with the receptor. |
| N-Methyl | Maintained or Slightly Increased | Small alkyl groups are often well-tolerated. |
| N,N-Dimethyl | Potentially Decreased | Increased steric bulk may hinder binding. |
| N-Acetyl | Significantly Decreased | Loss of basicity prevents ionic bond formation. |
| N-Propyl | Likely Decreased | Larger alkyl groups can lead to steric clashes. |
This table is illustrative and based on established SAR principles for aminergic GPCR ligands.
Elucidation of Pharmacophoric Requirements for Target Interaction
Based on the structure of this compound and its known activity at dopamine receptors, a pharmacophore model can be proposed. This model outlines the essential structural features and their spatial arrangement required for effective interaction with the target receptor, likely the dopamine D3 receptor. mdpi.comnih.gov
A typical pharmacophore model for a dopamine D3 receptor antagonist includes the following key features:
A Basic Nitrogen Center: This is usually a protonatable amine that forms a crucial salt bridge with a conserved aspartate residue (Asp110 in the D3 receptor) in the third transmembrane helix. In this compound, the primary amine of the cyclopropylamine moiety serves this role.
Aromatic/Heteroaromatic Moiety: This feature engages in hydrophobic and/or aromatic interactions within a specific pocket of the receptor. The 1-methyl-1H-imidazole ring of the target compound fulfills this requirement.
A Hydrophobic Region: The cyclopropane ring provides a rigid hydrophobic scaffold that correctly orients the other pharmacophoric elements and can engage in hydrophobic interactions with the receptor.
Defined Spatial Relationships: The relative distances and angles between these features are critical for high-affinity binding. The rigid cyclopropane linker ensures a constrained conformation, which can be advantageous for binding.
Pharmacophore models for D3 receptor antagonists often include additional features such as hydrogen bond acceptors and further hydrophobic regions, which can be explored in the design of new analogues of this compound to enhance affinity and selectivity. mdpi.com The development of such models is crucial for virtual screening campaigns to identify novel compounds with desired biological activities.
Computational SAR/SPR Studies for Predictive Compound Design
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies, are invaluable tools for understanding the SAR of this compound analogues and for the predictive design of new compounds. nih.gov
3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models based on a training set of analogues with known biological activities. These models generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For instance, a CoMSIA model for 2-phenylcyclopropylmethylamine derivatives as D3 receptor ligands indicated that hydrophobic interactions played a significant role in the binding affinity. nih.gov
Molecular docking simulations can provide insights into the putative binding modes of this compound and its analogues within the active site of the target receptor (e.g., a homology model or crystal structure of the dopamine D3 receptor). These simulations can help to rationalize the observed SAR data. For example, docking studies can reveal why a particular stereoisomer has a higher affinity by showing a more favorable set of interactions with key amino acid residues in the binding pocket.
Molecular dynamics (MD) simulations can further refine the understanding of the ligand-receptor interactions by simulating the dynamic behavior of the complex over time. MD simulations can help to assess the stability of the predicted binding poses and identify key interactions that are maintained throughout the simulation.
These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. mdpi.comjmchemsci.comnih.gov
Pre Clinical Pharmacokinetic and Metabolic Characterization of 1 1 Methyl 1h Imidazol 5 Yl Cyclopropan 1 Amine
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
Data from Caco-2 and Parallel Artificial Membrane Permeability Assays (PAMPA) would be presented here to predict the intestinal absorption of the compound. These assays help classify the compound's permeability and potential for oral absorption.
Table 1: In Vitro Permeability of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine
| Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
|---|---|---|
| Caco-2 (Apical to Basolateral) | Data not available | Data not available |
| Caco-2 (Basolateral to Apical) | Data not available | Data not available |
| Efflux Ratio | Data not available | Data not available |
This section would detail the metabolic stability of the compound when incubated with liver microsomes and hepatocytes from various species, including humans. This data is crucial for predicting the hepatic clearance of the drug.
Table 2: Metabolic Stability of this compound
| System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or 10⁶ cells) |
|---|---|---|---|
| Liver Microsomes | Human | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Mouse | Data not available | Data not available | |
| Dog | Data not available | Data not available | |
| Hepatocytes | Human | Data not available | Data not available |
Information regarding the extent to which the compound binds to plasma proteins would be provided here. This is a critical parameter as only the unbound fraction of a drug is pharmacologically active.
Table 3: Plasma Protein Binding of this compound
| Species | Percentage Bound (%) |
|---|---|
| Human | Data not available |
| Rat | Data not available |
| Mouse | Data not available |
This subsection would describe the metabolites of this compound identified in in vitro systems and outline the primary metabolic pathways.
In Vivo Pharmacokinetic (PK) Profiling in Animal Models
This section would present the results from in vivo studies in animal models, detailing the compound's bioavailability and its concentration in the plasma over time after administration.
Table 4: In Vivo Pharmacokinetic Parameters of this compound in Rats (Example Animal Model)
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
Tissue Distribution Studies in Relevant Animal Organs
No publicly available data from tissue distribution studies in relevant animal models for this compound were found. Therefore, a data table on the distribution of this compound in various organs cannot be provided.
Excretion Routes and Mass Balance Studies
Information regarding the excretion routes and mass balance of this compound from preclinical studies is not available in the public domain. Consequently, a data table detailing the percentage of the administered dose recovered in urine, feces, and other potential routes of elimination cannot be generated.
Prospective Academic Applications and Research Trajectories for 1 1 Methyl 1h Imidazol 5 Yl Cyclopropan 1 Amine
Development as a Chemical Probe for Fundamental Biological Discoveries
Chemical probes are indispensable small molecules used to study and manipulate biological systems, enabling the identification of therapeutic targets and the elucidation of cellular pathways. researchgate.netnih.govnih.gov The development of 1-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine as a chemical probe could provide significant insights into fundamental biology. Its rigid structure, conferred by the cyclopropane (B1198618) ring, can enforce a specific conformation, potentially leading to high selectivity for a particular biological target. nbinno.comnih.gov
The imidazole (B134444) component is electron-rich and capable of participating in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic forces, and van der Waals interactions, which are crucial for binding to proteins and enzymes. nih.gov By modifying the core structure with tags for visualization (e.g., fluorophores) or affinity-based protein profiling, researchers could use this compound to:
Identify novel protein targets: Uncover previously unknown binding partners within the cell.
Visualize biomolecules: Track the localization and dynamics of its target in living cells. nih.gov
Regulate cellular networks: Perturb specific signaling pathways to understand their function. nih.gov
The successful application of such a probe would depend on thorough characterization to ensure it possesses high potency, specificity, and a well-understood mechanism of action, which are the hallmarks of a high-quality chemical probe.
Utility in Radioligand Development for Pre-clinical Imaging Studies
Positron Emission Tomography (PET) is a noninvasive imaging technique that allows for the real-time, quantitative visualization of biological processes in vivo. frontiersin.orgemory.edu This is achieved using radioligands—biologically active molecules labeled with a positron-emitting radionuclide. nih.gov The structure of this compound is a promising starting point for the development of novel PET radioligands.
Key attributes for a successful PET radioligand include high target affinity and selectivity, appropriate lipophilicity for blood-brain barrier penetration (if targeting the central nervous system), and amenability to radiolabeling. nih.gov The primary amine and the N-methyl group on the imidazole ring of the title compound offer potential sites for radiolabeling. For instance, the N-methyl group could be a site for introducing a Carbon-11 (¹¹C) isotope via methylation, a common strategy in PET chemistry. frontiersin.org
Potential Radiolabeling Strategies:
¹¹C-Methylation: The precursor lacking the methyl group on the imidazole nitrogen could be synthesized and subsequently reacted with a ¹¹C-labeled methylating agent like [¹¹C]CH₃I or [¹¹C]CH₃OTf.
¹⁸F-Labeling: The scaffold could be modified to include a suitable leaving group for nucleophilic substitution with [¹⁸F]fluoride, or a prosthetic group could be added to facilitate radiofluorination.
Contribution to the Understanding of Structure-Function Relationships in Drug Discovery
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a molecule relates to its biological activity. nih.govnih.gov The compound this compound serves as an excellent scaffold for systematic SAR exploration due to its distinct modular components.
The unique steric and electronic properties of the cyclopropane ring make it a valuable motif for enhancing selectivity, bioavailability, and metabolic stability while potentially reducing off-target interactions. researchgate.net The rigidity of the cyclopropylamine (B47189) group locks the orientation of the amine, which can be crucial for precise interactions with a target binding site. nbinno.comlongdom.org The 1-methyl-imidazole moiety provides a key interaction center. Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.comresearchgate.net
A systematic analysis would involve synthesizing analogs to probe the function of each component. This allows for a deeper understanding of the molecular interactions driving the biological effects of this class of compounds.
| Structural Moiety | Potential Role in Molecular Interactions | Example Modification for SAR Study |
|---|---|---|
| 1-Methyl-1H-imidazole Ring | Acts as a hydrogen bond acceptor; participates in π-π stacking and hydrophobic interactions. nih.gov | Varying the substituent at the N-1 position (e.g., ethyl, benzyl) to probe steric and electronic requirements. |
| Cyclopropan-1-amine Core | Provides a rigid scaffold, restricting conformational flexibility and presenting the amine in a fixed orientation. researchgate.netnih.gov Enhances metabolic stability. nbinno.com | Introducing substituents on the cyclopropane ring to explore steric tolerance and alter lipophilicity. |
| Primary Amine (-NH₂) | Can act as a hydrogen bond donor or, if protonated, form key ionic interactions with the biological target. longdom.org | Conversion to secondary or tertiary amines to assess the importance of hydrogen bond donation. |
Strategic Directions for Lead Optimization and Compound Library Design
Lead optimization is an iterative process in drug discovery that aims to refine a promising "hit" compound into a viable drug candidate by improving its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. danaher.compatsnap.comrsc.orgpatsnap.com The this compound scaffold is a strong candidate for such optimization efforts. Both the imidazole and cyclopropylamine moieties are considered "privileged scaffolds"—molecular frameworks that can serve as ligands for diverse biological targets. nih.govresearchgate.netresearchgate.netpageplace.de
Strategic optimization could involve creating a focused library of analogs. This approach allows for the systematic exploration of the chemical space around the core structure to identify compounds with superior properties. nih.govresearchgate.net
| Optimization Goal | Proposed Strategy | Rationale |
|---|---|---|
| Enhance Potency/Affinity | Introduce substituents on the imidazole ring or cyclopropane ring. | To exploit additional binding pockets in the target protein and increase interaction strength. patsnap.com |
| Improve Selectivity | Utilize the rigid cyclopropane scaffold to enforce specific conformations. | A conformationally locked molecule is less likely to bind to unintended off-targets, thus reducing side effects. researchgate.netnih.gov |
| Optimize Pharmacokinetics (e.g., solubility, metabolic stability) | Modify polar functional groups; replace metabolically liable sites. | The cyclopropane ring itself can enhance metabolic stability. nbinno.com Further modifications can fine-tune properties like solubility and cell permeability. danaher.com |
| Scaffold Hopping | Replace the imidazole ring with other five- or six-membered heterocycles (e.g., pyrazole, triazole, pyridine). | To explore novel intellectual property space and potentially discover new interactions or improved properties. patsnap.com |
Integration into Multi-Omics and Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, rather than focusing on individual components. researchgate.netnih.gov This is often achieved by integrating large datasets from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. omicstutorials.come-enm.orgnih.govresearchgate.net Chemical probes, like a well-characterized derivative of this compound, can be powerful tools in this context.
By introducing a highly specific small molecule to perturb a single protein or pathway, researchers can observe the cascading effects throughout the entire biological network. plos.org For example, after treating cells or an organism with the compound, multi-omics analyses could reveal:
Genomic/Transcriptomic Changes: Alterations in gene expression that occur as a compensatory response to the target perturbation.
Proteomic Shifts: Changes in protein abundance or post-translational modifications downstream of the target.
Metabolomic Profile Alterations: Fluctuations in the levels of metabolites resulting from changes in enzymatic pathways. e-enm.org
This integrated approach, sometimes termed "systems chemical biology," can provide a comprehensive picture of a compound's mechanism of action and its system-wide effects. researchgate.netplos.org Such studies can help validate the intended target, uncover unexpected off-target effects, and identify potential biomarkers for assessing the compound's activity in more complex biological systems.
Q & A
Q. Basic Research Focus
- Virtual Screening : Molecular docking studies to predict binding affinities for targets like kinases or GPCRs, as demonstrated in uPAR-targeted studies .
- In Vitro Assays : Enzyme inhibition assays (e.g., IC₅₀ determination) and cell-based viability tests (MTT assays) .
- Isothermal Titration Calorimetry (ITC) : Quantifying binding thermodynamics .
What computational methods are employed to study its conformational flexibility and reactivity?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Assessing cyclopropane ring stability in solvent environments .
- Density Functional Theory (DFT) : Calculating reaction pathways for cyclopropanation or amine functionalization .
- QM/MM Hybrid Models : Studying enzyme-substrate interactions in drug metabolism .
How should researchers address contradictions in crystallographic data refinement?
Q. Advanced Research Focus
- Software Tools : Using SHELX for small-molecule refinement and WinGX for data visualization .
- Twinned Data Handling : Employing SHELXL’s TWIN/BASF commands for twinned crystals .
- Validation Metrics : Checking R-factors, residual density maps, and ADDSYM alerts for symmetry errors .
What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
